1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide
Description
1-(4-Fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a synthetic small molecule characterized by three distinct structural motifs:
- A 4-fluorophenyl group, which enhances metabolic stability and modulates electronic properties.
- A cyclopropanecarboxamide core, providing conformational rigidity and influencing binding pocket interactions.
- A pyridine-pyrazole hybrid substituent, contributing to hydrogen bonding and π-π stacking interactions.
This compound’s design reflects strategies common in medicinal chemistry, where fluorine substitution and heterocyclic systems (pyridine/pyrazole) optimize pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-25-13-15(12-24-25)18-10-14(6-9-22-18)11-23-19(26)20(7-8-20)16-2-4-17(21)5-3-16/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEIIYIMTVCBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group. The fluorophenyl group can be synthesized through the halogenation of benzene derivatives. Subsequently, the pyrazolyl group is introduced through a cyclization reaction involving hydrazine and a suitable ketone. The cyclopropanecarboxamide moiety is then attached using cyclopropanation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts to enhance reaction efficiency. Purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorobenzene derivatives.
Reduction: Reduction reactions can be applied to the pyrazolyl group to produce different pyrazolyl derivatives.
Substitution: Substitution reactions can occur at different positions on the compound, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include fluorobenzene derivatives, pyrazolyl derivatives, and various substituted cyclopropanecarboxamide analogs.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors, while the pyrazolyl group may interact with enzymes or other proteins. The cyclopropanecarboxamide moiety plays a crucial role in the overall activity of the compound, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Cyclopropane-Containing Analogs
The cyclopropane group in the target compound distinguishes it from non-rigid analogs. For example:
- Cyclopropylfentanyl (): Shares the cyclopropanecarboxamide core but incorporates a piperidine-phenylethyl chain for opioid receptor binding. The target compound’s pyridine-pyrazole system likely redirects selectivity away from opioid pathways, favoring alternative targets (e.g., kinases or neurotransmitter receptors).
Fluorophenyl- and Pyrazole-Based Derivatives
- N-(1,3-Dimethyl-1H-Pyrazol-5-yl)-4-Fluorobenzenecarboxamide (): The absence of a pyridine linker reduces steric complexity but may compromise binding specificity.
Chlorophenyl and Carboxamide Analogs
- 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide (): Chlorine substituents enhance lipophilicity (logP ~4.2 estimated) but increase risk of off-target interactions. The target compound’s fluorine atoms offer a balance of electronegativity and metabolic stability.
Biological Activity
1-(4-fluorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of analgesia and anti-inflammatory treatments. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential clinical applications.
- Molecular Formula : C₁₉H₁₈FN₃O₂
- Molecular Weight : 339.4 g/mol
- CAS Number : 2415502-98-4
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes involved in pain and inflammation pathways. It has been shown to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in vasorelaxation and analgesic effects.
Analgesic Effects
Research indicates that derivatives of pyrazole, including this compound, exhibit significant analgesic properties. A study demonstrated that related compounds reduced abdominal writhing in acetic acid-induced pain models, suggesting effective analgesic action without significant antinociceptive effects in other pain models like the tail flick test .
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation. In carrageenan-induced paw edema models, it significantly decreased swelling and inhibited cell migration, indicating a robust anti-inflammatory effect . This suggests potential applications in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same chemical class:
- Study on Pyrazole Derivatives : A study focused on various pyrazole derivatives highlighted their anti-inflammatory and analgesic properties. The findings indicated that these compounds could effectively inhibit inflammatory mediators and reduce pain responses in vivo .
- Vasorelaxant Effects : Another investigation into the vasorelaxant properties of pyrazole derivatives found that they could induce relaxation in vascular smooth muscle through NO-dependent mechanisms. This could be beneficial for conditions involving vascular dysfunction .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole derivatives has revealed insights into how modifications can enhance biological activity, particularly regarding receptor binding affinities and selectivity for specific pathways involved in pain and inflammation .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
